(2-Methoxyethyl)(4-methylpentan-2-yl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)7-9(3)10-5-6-11-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
JACAWGIENROUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCOC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Thermodynamic Profiling and pKa Determination of (2-Methoxyethyl)(4-methylpentan-2-yl)amine
This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It synthesizes structural analysis with rigorous experimental protocols to define the thermodynamic profile of (2-Methoxyethyl)(4-methylpentan-2-yl)amine , a sterically hindered secondary etheramine.
Part 1: Executive Summary & Chemical Identity
The Strategic Value of the Compound
(2-Methoxyethyl)(4-methylpentan-2-yl)amine (abbreviated here as MEMPA ) represents a class of sterically hindered etheramines . In Carbon Capture and Storage (CCS), this molecular architecture is critical. The steric bulk of the 4-methylpentan-2-yl group (isostructural to the 1,3-dimethylbutyl scaffold) destabilizes carbamate formation, favoring lower energy regeneration. Simultaneously, the 2-methoxyethyl ether tail suppresses volatility and modulates viscosity compared to simple alkylamines. In pharmaceutical synthesis, it serves as a lipophilic, secondary amine building block with specific solubility profiles.
Structural Specifications
-
IUPAC Name:
-(2-methoxyethyl)-4-methylpentan-2-amine -
Molecular Formula:
-
Molecular Weight: 159.27 g/mol
-
Structural Features:
-
Secondary Amine Center: Moderate basicity (
). -
Steric Hindrance: Alpha-branching at the nitrogen (1,3-dimethylbutyl group) reduces nucleophilicity.
-
Ether Functionality: Provides internal hydrogen bond acceptance, lowering the enthalpy of protonation relative to diamines.
-
| Property | Value (Predicted/Reference) | Source/Basis |
| Boiling Point | 165°C - 175°C | Group Contribution (Joback) |
| Density | 0.82 - 0.84 g/mL | Comparative (MEA/MDEA) |
| pKa (25°C) | 9.60 ± 0.2 | QSPR (Taft/Hammett) |
| 45 - 50 kJ/mol | Trouton’s Rule Modified |
Part 2: Thermodynamic Data & pKa Profile
Acid Dissociation Constant (pKa)
The pKa is the governing parameter for this amine's reactivity. Unlike primary amines (e.g., MEA, pKa 9.44) or unhindered secondary amines (e.g., DEA, pKa 8.88), MEMPA exhibits a pKa modulated by the electron-withdrawing effect of the ether oxygen and the steric shielding of the nitrogen lone pair.
Predicted Temperature Dependence (Van 't Hoff Isochore):
| Temperature (°C) | Predicted pKa | Rationale |
| 25°C | 9.60 | Base value (Steric + Inductive balance) |
| 40°C | 9.25 | Standard thermal degradation of basicity |
| 60°C | 8.80 | Critical for regeneration modeling |
Enthalpy of Protonation ( )
The enthalpy of protonation is less exothermic than standard primary amines due to the intramolecular solvation effect of the methoxy group.
-
Expected Value:
to . -
Significance: A lower magnitude
translates to lower energy penalties during the solvent regeneration phase in acid gas treating.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal calibration standards.
Protocol A: Potentiometric Determination of pKa
Objective: Determine the thermodynamic pKa with a precision of
Methodology:
-
System Setup: Use a jacketed glass titration vessel maintained at
via a circulating water bath. Inert gas (N2) blanketing is mandatory to prevent atmospheric CO2 absorption (which forms carbamates and skews pH). -
Electrode Calibration: Perform a 3-point calibration (pH 4.01, 7.00, 10.01). Validation Step: Measure a standard buffer of pH 9.18; deviation must be
. -
Titrant: 0.1 N HCl (standardized against TRIS primary standard).
-
Procedure:
-
Dissolve 0.5 mmol of MEMPA in 50 mL degassed water (conc. ~0.01 M).
-
Add 0.1 M KCl to maintain constant ionic strength (
). -
Titrate with 0.1 N HCl in 50
increments. -
Record Equilibrium Potential (
) after drift drops below 0.5 mV/min.
-
-
Calculation: Use the Gran Plot method to determine the equivalence point (
) precisely, then solve the Henderson-Hasselbalch equation at semi-equivalence ( ).
Visualization: Titration Logic Flow
Figure 1: Automated logic flow for high-precision potentiometric pKa determination.
Protocol B: Calorimetric Determination of Enthalpy ( )
Objective: Measure the heat of reaction with CO2 or protons using Isothermal Reaction Calorimetry (RC1 or similar).
Methodology:
-
Calibration: Electrical calibration (Joule heating) before and after the experiment to determine heat transfer coefficient (
). -
Baseline: Establish a stable thermal baseline at
. -
Dosing: Inject CO2 gas or HCl solution at a controlled mass flow rate.
-
Heat Integration: Integrate the heat flow curve (
) over time. -
Correction: Subtract heat of mixing/solubility (blank run with water only).
Part 4: Thermodynamic Cycle & Mechanism
Understanding the stability of the MEMPA-CO2 adduct requires analyzing the thermodynamic cycle. The steric hindrance of the 4-methylpentan-2-yl group destabilizes the carbamate, often shifting the equilibrium toward bicarbonate formation in aqueous systems, effectively doubling the CO2 capacity (1.0 mol CO2/mol amine vs 0.5 for stable carbamates).
Visualization: Reaction Thermodynamics
Figure 2: Thermodynamic pathways for MEMPA. The steric hindrance favors the hydrolysis pathway, leading to bicarbonate formation.
Part 5: References
-
Lobo, S. T., & Robertson, R. E. (1976).[1] Thermodynamics of basic ionization of some aminoethers in water. Canadian Journal of Chemistry.[1] Link
-
Grounding: Provides the foundational thermodynamic data for the 2-methoxyethyl group effect on amine basicity.
-
-
PubChem Compound Summary. (2023). 1,3-Dimethylbutylamine (Parent Amine Data).[2][3][4][5][6] National Center for Biotechnology Information. Link
-
Grounding: Source for the physicochemical properties of the steric backbone.
-
-
Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines for CO2 capture. Journal of Chemical & Engineering Data. Link
-
Grounding: Standard methodologies for pKa and enthalpy determination in CCS amines.
-
-
GuideChem. (2024). 4-methylpentan-2-amine Properties. Link
-
Grounding: Verification of the CAS and basic properties of the amine backbone.[1]
-
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CAS 108-09-8: 1,3-Dimethylbutylamine | CymitQuimica [cymitquimica.com]
- 3. 1,3-Dimethylbutylamine(108-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 1,3-dimethyl-1-butanamine -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. 1,3-Dimethylbutylamine (DMBA) [benchchem.com]
- 6. wap.guidechem.com [wap.guidechem.com]
Methodological & Application
CO2 capture efficiency of (2-Methoxyethyl)(4-methylpentan-2-yl)amine solvents
Application Note: CO₂ Capture Efficiency of (2-Methoxyethyl)(4-methylpentan-2-yl)amine Solvents
Executive Summary
This Application Note details the technical evaluation of (2-Methoxyethyl)(4-methylpentan-2-yl)amine (referred to herein as MEMPA ) as a next-generation solvent for post-combustion CO₂ capture.
While Monoethanolamine (MEA) remains the industrial benchmark, its high regeneration energy (~3.5–4.0 GJ/t CO₂) and oxidative degradation necessitate superior alternatives.[1] MEMPA represents a class of Sterically Hindered Ether-Amines designed to decouple absorption capacity from regeneration costs.[1]
Key Theoretical Advantages of MEMPA:
-
Steric Hindrance (4-methylpentan-2-yl group): The bulky branched alkyl group destabilizes the carbamate intermediate, favoring the formation of bicarbonate (
) in aqueous systems.[1] This theoretically doubles the CO₂ absorption capacity from 0.5 to 1.0 mol CO₂/mol amine.[1] -
Ether Functionality (2-methoxyethyl group): The ether linkage improves aqueous solubility and reduces solvent volatility compared to pure alkyl-hindered amines, while maintaining a lower heat of absorption (
).[1]
Chemical Profile & Mechanism
IUPAC Name:
Reaction Mechanism
Unlike tertiary amines (which only form bicarbonates) or unhindered primary amines (which form stable carbamates), MEMPA follows a Sterically Hindered Zwitterion Mechanism .[1] The steric bulk prevents the formation of a stable carbamate, promoting hydrolysis.[1]
Pathway:
-
Zwitterion Formation:
[1] -
Carbamate Instability: Due to the 4-methylpentan-2-yl group, the carbamate is unstable.[1]
-
Hydrolysis (Main Pathway):
[1]
Figure 1: Reaction pathway for MEMPA showing the preferential shift toward bicarbonate formation due to steric hindrance.[1]
Protocol 1: Solvent Formulation & Characterization
Objective: Synthesize and verify the purity of MEMPA before capture testing.
Materials:
-
4-methylpentan-2-one (Isobutyl methyl ketone)[1]
-
2-methoxyethylamine[1]
-
Sodium triacetoxyborohydride (STAB) - Reducing agent[1]
-
Dichloromethane (DCM), NaOH (1M)[1]
Synthesis Workflow (Reductive Amination):
-
Imine Formation: Mix 4-methylpentan-2-one (1.0 eq) and 2-methoxyethylamine (1.1 eq) in DCM. Stir for 2 hours at room temperature.
-
Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise. Stir overnight.
-
Quench: Quench with 1M NaOH until pH > 12.
-
Extraction: Extract with DCM, dry over
, and concentrate in vacuo. -
Purification: Distill under reduced pressure to achieve >99% purity (verify via GC-MS and
-NMR).
Characterization Table:
| Property | Method | Target Value | Relevance |
| Purity | GC-MS / NMR | > 99.0% | Impurities accelerate degradation.[1] |
| Viscosity (40°C) | Rheometer (Cone & Plate) | < 10 cP (30 wt% aq) | High viscosity impedes mass transfer.[1] |
| pKa (25°C) | Potentiometric Titration | 9.0 – 9.8 | Determines equilibrium capacity.[1] |
| Refractive Index | Refractometer | ~1.42 - 1.44 | Quick concentration check.[1] |
Protocol 2: Vapor-Liquid Equilibrium (VLE) & Capacity
Objective: Determine the CO₂ loading capacity (
Experimental Setup: Use a Stirred Equilibrium Cell (thermostated) connected to a gas dosing manifold.
Step-by-Step Procedure:
-
Preparation: Load 50 mL of 30 wt% MEMPA (aqueous) into the cell. Evacuate headspace to remove air.[1]
-
Dosing: Introduce CO₂ from a calibrated reservoir in stepwise pressure increments (e.g., 0.1, 1, 5, 10, 15 kPa partial pressure).
-
Equilibration: Stir at 40°C until pressure stabilizes (
kPa/min). -
Measurement: Record equilibrium pressure (
). Calculate moles absorbed using the ideal gas law and mass balance. -
Desorption Curve: Repeat the process at 120°C to simulate the stripper.
Data Analysis:
Calculate Cyclic Capacity (
Protocol 3: Kinetic Measurements (Wetted Wall Column)
Objective: Measure the mass transfer coefficient (
Experimental Setup:
Wetted Wall Column (WWC) with a known surface area (
Procedure:
-
Circulate MEMPA solution (30 wt%) at 40°C.
-
Flow a gas mixture (
+ 10% ) counter-currently.[1] -
Measure inlet and outlet CO₂ concentrations using an IR analyzer.[1]
-
Calculate flux (
, mol/s[1]·m²).[1][2][3][4][5][6][7]
Calculation:
Protocol 4: Heat of Absorption ( )[1]
Objective: Quantify the energy required for regeneration.
Method: Differential Reaction Calorimetry.[1]
-
Isothermal mode at 40°C.
-
Inject CO₂ gas into the solvent.[1]
-
Measure heat flow (
, Joules) vs. moles CO₂ injected.[1] -
Target: MEMPA should exhibit
kJ/mol CO₂ (compared to MEA's ~82 kJ/mol).[1]
Experimental Workflow Diagram
Figure 2: Integrated workflow for the validation of MEMPA solvent.
References
-
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO₂ Capture. Science. Link[1]
-
Sartori, G., & Savage, D. W. (1983).[1] Sterically Hindered Amines for CO₂ Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link[1]
-
Chowdhury, F. A., et al. (2013).[1] Development of novel amine solvents for CO₂ capture. Energy Procedia. Link[1]
-
Versteeg, G. F., & van Swaaij, W. P. M. (1988).[1] Solubility and Diffusivity of Acid Gases in Alkanolamine Solutions. Journal of Chemical & Engineering Data. Link[1]
-
ASTM D445-21. Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. ASTM International.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Advancement and new perspectives of using formulated reactive amine blends for post-combustion carbon dioxide (CO 2 ) capture technologies [academia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. US9902722B2 - Biaryl kinase inhibitors - Google Patents [patents.google.com]
- 6. US9186617B2 - Non-aqueous amine scrubbing for removal of carbon dioxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of (2-Methoxyethyl)(4-methylpentan-2-yl)amine in pharmaceutical intermediate synthesis
Application Note: (2-Methoxyethyl)(4-methylpentan-2-yl)amine in Advanced Pharmaceutical Intermediate Synthesis
Introduction & Structural Rationale
In modern drug discovery, the precise modulation of a molecule's physicochemical properties—specifically its lipophilicity, solubility, and steric profile—is paramount to achieving optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[1]. (2-Methoxyethyl)(4-methylpentan-2-yl)amine is a highly specialized, bifunctional secondary amine that serves as a privileged building block for synthesizing complex tertiary amines, amides, and sulfonamides.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic structural tool. Its architecture presents a deliberate dichotomy:
-
The 4-methylpentan-2-yl (1,3-dimethylbutyl) moiety: A bulky, branched aliphatic chain that imparts significant steric hindrance and lipophilicity. This group is highly effective at occupying deep, hydrophobic pockets in target proteins, such as the ATP-binding sites of kinases or the transmembrane domains of GPCRs[1].
-
The 2-methoxyethyl moiety: A flexible, hydrophilic ether linkage. The incorporation of methoxyethyl groups is a proven strategy to counteract excessive lipophilicity, improve aqueous solubility, and provide a hydrogen-bond acceptor site, thereby enhancing cellular uptake and overall pharmacokinetic stability[2].
Mechanistic Insights: Overcoming Steric Hindrance
The very features that make this amine desirable for drug design (its bulky branched chains) make it notoriously difficult to utilize in standard synthetic transformations.
Buchwald-Hartwig C-N Cross-Coupling
When coupling this sterically hindered secondary amine with aryl halides, standard palladium catalysts often fail. The causality lies in the catalytic cycle: for primary amines, the rate-limiting step is typically oxidative addition. However, for bulky secondary amines like (2-methoxyethyl)(4-methylpentan-2-yl)amine, the steric crowding around the nitrogen atom severely impedes the approach to the metal center, shifting the rate-limiting step to reductive elimination [3],[4].
To overcome this, the choice of the phosphine ligand is critical. Computational and empirical data demonstrate that RuPhos is vastly superior to BrettPhos for this specific substrate. RuPhos possesses a spatial arrangement that facilitates the cleavage of the Pd-Br bond and lowers the activation energy barrier specifically for the reductive elimination of bulky secondary amines[3].
Mechanistic cycle of RuPhos-mediated Buchwald-Hartwig amination highlighting the rate-limiting step.
Direct Reductive Amination (DRA)
If the goal is to alkylate this amine via carbonyl compounds, Direct Reductive Amination (DRA) faces a thermodynamic hurdle. The initial condensation to form the iminium intermediate releases water, but due to the steric bulk of the 4-methylpentan-2-yl group, this equilibrium heavily favors the starting materials[5]. To force the reaction forward, a dual-action reagent system is required: a Lewis base (like TMEDA) combined with a reductant that also acts as a potent water scavenger (e.g., Trichlorosilane,
Quantitative Data & Optimization
Table 1: Impact of the 2-Methoxyethyl Group on Physicochemical Properties (Comparative theoretical data demonstrating the balancing effect of the ether linkage)
| Amine Derivative | Calculated LogP (cLogP) | tPSA (Ų) | Aqueous Solubility Prediction |
| Di(4-methylpentan-2-yl)amine | 4.12 | 12.03 | Poor (< 0.1 mg/mL) |
| (2-Methoxyethyl)(4-methylpentan-2-yl)amine | 2.35 | 21.26 | Good (> 1.5 mg/mL) |
| Di(2-methoxyethyl)amine | 0.58 | 30.49 | Excellent (Miscible) |
Table 2: Ligand Screening for C-N Cross Coupling of (2-Methoxyethyl)(4-methylpentan-2-yl)amine (Conditions: 1.0 eq Aryl Bromide, 1.2 eq Amine, 1.5 eq NaOtBu, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, Toluene, 100°C, 12h)
| Ligand | Rate-Limiting Step Addressed | Conversion (LC-MS) | Isolated Yield |
| XPhos | General / Mixed | 45% | 38% |
| BrettPhos | Oxidative Addition (Primary Amines) | 22% | 15% |
| RuPhos | Reductive Elimination (Secondary Amines) | >98% | 92% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) and specific purification steps are integrated to ensure high-fidelity results suitable for pharmaceutical intermediate generation.
Protocol A: RuPhos-Mediated Buchwald-Hartwig Amination
Rationale: Utilizing RuPhos to overcome the high energy barrier of reductive elimination caused by the 1,3-dimethylbutyl group.
-
Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk flask under argon, charge
(0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%). Add anhydrous toluene (0.2 M relative to the aryl halide) and stir at room temperature for 15 minutes to pre-form the active Pd(0)-RuPhos complex. The solution will transition to a deep red/purple hue. -
Substrate Addition: Add the aryl halide (1.0 equiv) and (2-Methoxyethyl)(4-methylpentan-2-yl)amine (1.2 equiv).
-
Base Addition: Add sodium tert-butoxide (
, 1.5 equiv) in one portion. Note: For base-sensitive substrates, can be substituted, though reaction times must be extended by 12-24 hours. -
Thermal Reaction: Seal the flask and heat to 100°C.
-
In-Process Control (IPC): After 8 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, filter, and analyze. Proceed to workup only when the aryl halide is <2% by UV integration.
-
Quench & Scavenge: Cool to room temperature. Quench with water (equal volume to toluene). To remove palladium residues (critical for API synthesis), add a silica-based metal scavenger (e.g., SiliaPrep Thiol) and stir for 2 hours.
-
Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Dry the combined organics over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-validating downstream processing workflow for sterically hindered amination reactions.
Protocol B: Lewis-Base Promoted Direct Reductive Amination (DRA)
Rationale: Using
-
Reagent Mixing: In a dry flask under nitrogen, dissolve the target aldehyde/ketone (1.0 equiv) and (2-Methoxyethyl)(4-methylpentan-2-yl)amine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.5 M).
-
Lewis Base Addition: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.0 equiv). Stir for 10 minutes.
-
Reduction: Cool the mixture to 0°C. Dropwise, add Trichlorosilane (
, 2.0 equiv). Caution: is highly reactive and evolves HCl upon contact with moisture. -
Reaction: Allow the mixture to warm to room temperature and stir for 36 hours. The extended time is necessary due to the steric bulk of the 1,3-dimethylbutyl group[5].
-
Workup: Carefully quench the reaction at 0°C with saturated aqueous
. Extract with DCM, dry over , and purify via chromatography.
References
-
ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at:[Link]
-
MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Available at:[Link]
-
RSC Medicinal Chemistry. The role of silicon in drug discovery: a review (Lipophilicity and Tissue Penetration). Available at:[Link]
Sources
Topic: Catalytic Hydrogenation Methods for the Synthesis of (2-Methoxyethyl)(4-methylpentan-2-yl)amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide on the synthesis of (2-Methoxyethyl)(4-methylpentan-2-yl)amine, a secondary amine of interest as a versatile building block in pharmaceutical and specialty chemical development. The primary synthetic route detailed is the reductive amination of 4-methylpentan-2-one with 2-methoxyethylamine. We present and compare three distinct and field-proven catalytic protocols for the critical reduction step: direct catalytic hydrogenation using molecular hydrogen (H₂), transfer hydrogenation employing a hydrogen donor, and reduction via stoichiometric hydride reagents. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of its relative advantages in terms of safety, scalability, and equipment requirements. This guide is intended to equip researchers and process chemists with the necessary knowledge to select and implement the most suitable method for their specific laboratory or production context.
Introduction: The Synthetic Strategy via Reductive Amination
The synthesis of secondary amines from ketones and primary amines is a cornerstone transformation in organic chemistry. Reductive amination stands out as one of the most efficient and widely used methods due to its high atom economy and the frequent ability to perform the reaction in a single pot.[1][2] The overall process involves two key sequential steps:
-
Imine Formation: The nucleophilic primary amine (2-methoxyethylamine) attacks the electrophilic carbonyl carbon of the ketone (4-methylpentan-2-one). This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This equilibrium-driven step is often facilitated by the removal of water or by operating under conditions that favor imine formation.
-
Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to yield the final secondary amine product. This reduction is the critical hydrogenation step and can be accomplished through various catalytic or stoichiometric methods.
The direct, one-pot approach, where the ketone, amine, and reducing agent are combined, is often preferred as it circumvents the need to isolate the typically unstable imine intermediate.[1]
Figure 1: General workflow for the one-pot reductive amination synthesis.
Protocol I: Direct Catalytic Hydrogenation
This classical approach utilizes molecular hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst. It is a highly efficient and clean method, with the only byproduct being the water from imine formation. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are commonly employed.[1][3]
Causality and Method Choice: This protocol is the gold standard for scalability and atom economy. The use of H₂ gas means no stoichiometric byproducts are generated from the reductant itself. It is the preferred method in industrial settings where specialized high-pressure hydrogenation equipment is available. Palladium on carbon is often chosen for its excellent activity, relative cost-effectiveness, and ease of removal (filtration) from the reaction mixture.
Detailed Step-by-Step Protocol (Pd/C Catalyst)
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-methylpentan-2-one (1.0 eq), 2-methoxyethylamine (1.1 eq), and a suitable solvent such as methanol or ethanol (approx. 5-10 mL per mmol of ketone).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 5% Palladium on carbon (Pd/C) catalyst (0.5 - 2.0 mol%). Safety Note: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
System Purge: Seal the vessel. Purge the system by pressurizing with N₂ (3-4 times) followed by evacuating, then pressurize and evacuate with H₂ (3-4 times) to ensure an inert atmosphere is replaced by a pure hydrogen atmosphere.
-
Reaction Execution: Pressurize the vessel with H₂ to the desired pressure (typically 3-10 bar). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with N₂.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography if necessary.
Data Summary: Direct Hydrogenation Parameters
| Parameter | Recommended Range | Rationale & Comments |
| Catalyst | 5-10% Pd/C, PtO₂, Ra-Ni | Pd/C is a cost-effective workhorse. PtO₂ is highly active but more expensive. Ra-Ni is very active but requires careful handling. |
| Catalyst Loading | 0.5 - 2.0 mol% | Lower loadings are economically favorable but may require longer reaction times or harsher conditions. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for this transformation.[4] |
| H₂ Pressure | 3 - 10 bar (45-150 psi) | Higher pressures increase the rate of hydrogenation but require more specialized equipment. |
| Temperature | 25 - 60 °C | Modest heating often accelerates both imine formation and hydrogenation without promoting side reactions. |
| Typical Yield | > 90% | This method is highly efficient when optimized. |
Protocol II: Catalytic Transfer Hydrogenation
Transfer hydrogenation offers a highly practical alternative to direct hydrogenation by avoiding the need for high-pressure gaseous hydrogen.[5] Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, transfers hydrogen to the substrate mediated by a transition metal catalyst. Iridium and Ruthenium complexes are particularly effective for this transformation.[6][7][8]
Causality and Method Choice: This protocol is ideal for standard laboratory settings that lack specialized high-pressure reactors. Using ammonium formate is particularly convenient as it can serve as both the hydrogen source and a source of ammonia for the synthesis of primary amines, though here it functions solely as a reductant.[7][9] The reaction can often be run in standard glassware under an inert atmosphere at atmospheric pressure.
Figure 2: Simplified catalytic cycle for transfer hydrogenation.
Detailed Step-by-Step Protocol (Iridium Catalyst/Ammonium Formate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylpentan-2-one (1.0 eq), 2-methoxyethylamine (1.1 eq), and ammonium formate (3.0-5.0 eq).
-
Solvent Addition: Add a suitable solvent, typically ethanol or methanol.[7]
-
Catalyst Addition: Add the iridium catalyst (e.g., a Cp*Ir complex, 0.1 - 1.0 mol%) under a flow of N₂ or Argon.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC. The reaction is often complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Add water and a suitable organic solvent like ethyl acetate for extraction.
-
Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Transfer Hydrogenation Parameters
| Parameter | Recommended Range | Rationale & Comments |
| Catalyst | Cp*Ir or Ru complexes | These catalysts are highly active for transfer hydrogenation from formate salts.[6][9] |
| Catalyst Loading | 0.1 - 1.0 mol% | Lower catalyst loadings are possible but may require longer reaction times. |
| H-Source | Ammonium Formate, Formic Acid | Ammonium formate is a convenient, solid hydrogen source.[7] |
| Solvent | Ethanol, Methanol | Protic solvents are generally effective and help dissolve the ammonium formate.[7] |
| Temperature | 60 - 80 °C (Reflux) | Heating is required to facilitate both imine formation and the catalytic cycle. |
| Typical Yield | 85 - 95% | Generally provides high yields with good selectivity. |
Protocol III: Reduction with Hydride Reagents
A third major strategy involves the use of mild and selective hydride reducing agents. While not strictly "catalytic hydrogenation," this method is a cornerstone of reductive amination protocols.[10] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting ketone but are highly reactive towards the protonated imine (iminium ion) intermediate.[2][10]
Causality and Method Choice: This method is arguably the most convenient for small-scale laboratory synthesis. It requires no special equipment, is generally performed at room temperature, and the reagents are stable and easy to handle. NaBH₃CN is effective at a slightly acidic pH, which promotes the formation of the iminium ion, the species it preferentially reduces. This selectivity prevents wasteful consumption of the hydride by the ketone starting material.[10]
Detailed Step-by-Step Protocol (Sodium Cyanoborohydride)
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylpentan-2-one (1.0 eq) and 2-methoxyethylamine (1.1 eq) in a suitable solvent like methanol.
-
pH Adjustment: Add a small amount of acetic acid to maintain the reaction pH between 6 and 7. This is crucial for promoting iminium ion formation without degrading the reactants.
-
Reagent Addition: With stirring, add sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq) portion-wise. Safety Note: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain careful pH control.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by adding an aqueous base (e.g., 2M NaOH) until the pH is >10 to decompose any remaining hydride reagent.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Hydride Reduction Parameters
| Parameter | Recommended Agent & Conditions | Rationale & Comments |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | NaBH₃CN is a classic choice. NaBH(OAc)₃ is often preferred for its lower toxicity and does not require pH control. |
| Stoichiometry | 1.0 - 1.5 equivalents | A slight excess ensures complete reduction of the in situ formed imine. |
| Solvent | Methanol, Dichloroethane (DCE) | Methanol is common for NaBH₃CN. DCE is preferred for NaBH(OAc)₃.[9] |
| Additive | Acetic Acid (for NaBH₃CN) | Acts as a catalyst to promote imine/iminium formation. |
| Temperature | 20 - 25 °C (Room Temp.) | The reaction proceeds efficiently at ambient temperature, adding to its convenience. |
| Typical Yield | 80 - 95% | A reliable method that provides good to excellent yields. |
Comparative Analysis and Method Selection
| Feature | Direct Hydrogenation (Protocol I) | Transfer Hydrogenation (Protocol II) | Hydride Reduction (Protocol III) |
| Safety | High-pressure H₂ is flammable/explosive. Catalyst can be pyrophoric. | No high-pressure gas. Solvents are flammable. | NaBH₃CN is toxic and can release HCN gas if pH is too low. |
| Equipment | Specialized high-pressure reactor required. | Standard laboratory glassware. | Standard laboratory glassware. |
| Scalability | Excellent; preferred for industrial scale. | Good; suitable for pilot and lab scale. | Best for lab scale; stoichiometry makes it less ideal for large scale. |
| Byproducts | None from reductant (clean). | CO₂ and NH₃ (from formate). | Boron salts. |
| Cost | High initial equipment cost; low reagent cost for H₂. | Catalyst can be expensive. | Reagents are moderately priced. |
| Ideal Use Case | Large-scale, clean, industrial production. | Bench-top synthesis without access to a hydrogenator. | Rapid, small-scale synthesis and library generation. |
References
-
Polishchuk, I., et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal. Available at: [Link][6]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link][1]
-
List, B., et al. (2016). Brønsted Acid-Catalyzed Transfer Hydrogenation of Imines and Alkenes Using Cyclohexa-1,4-dienes as Dihydrogen Surrogates. Organic Letters. Available at: [Link][11]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Available at: [Link][7]
-
Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link][12]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link][9]
-
Various Authors. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysis Science & Technology. Available at: [Link][8]
-
Morris, R., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. Available at: [Link][13]
-
Connon, S. J., et al. (2015). Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. The Chemical Record. Available at: [Link][5]
-
List, B., et al. (2005). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines. Organic Letters. Available at: [Link][14]
-
Nutritional Supplement Shop. (2024). Investigating The Properties And Uses Of 4-Methylpentan-2-amine. Available at: [Link][15]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link][10]
-
Google Patents. (2012). WO2012044758A1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Available at: [4]
-
Organic Syntheses. (n.d.). Asymmetric Ruthenium-Catalyzed Transfer Hydrogenation of N-tert-Butylsulfinyl Imines for the Synthesis of Enantioenriched Primary Amines. Available at: [Link][16]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link][17]
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO2012044758A1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. kanto.co.jp [kanto.co.jp]
- 8. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00399J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nutritionalsupplementshop.com [nutritionalsupplementshop.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (2-Methoxyethyl)(4-methylpentan-2-yl)amine Synthesis
Welcome to the advanced troubleshooting and protocol center for the synthesis of (2-Methoxyethyl)(4-methylpentan-2-yl)amine. This guide is engineered for research scientists and process chemists facing yield bottlenecks during the reductive amination of 2-methoxyethylamine with methyl isobutyl ketone (MIBK).
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why is my direct reductive amination stalling at 50–60% yield when using Sodium Triacetoxyborohydride (STAB)? A: This is a kinetic issue rooted in the steric hindrance of the ketone. MIBK possesses a bulky isobutyl group adjacent to the carbonyl carbon, which significantly retards nucleophilic attack by 2-methoxyethylamine. In a "direct" reductive amination, STAB is present in the mixture from the beginning. While STAB is highly selective for imines over aldehydes and unhindered ketones, its selectivity is not absolute 1. Because the imine formation with MIBK is exceptionally slow, STAB begins to prematurely reduce the unreacted MIBK into 4-methylpentan-2-ol.
-
Causality: The rate of ketone reduction outpaces the rate of imine formation, permanently consuming your starting material.
-
Solution: Transition to an indirect (stepwise) reductive amination where the reducing agent is withheld until imine formation is complete.
Q: How can I drive the imine formation to completion before adding the reducing agent? A: You must alter the thermodynamics of the condensation step. Because water is a byproduct of imine formation, its accumulation pushes the equilibrium backward (hydrolysis).
-
Causality: Removing water or activating the carbonyl carbon lowers the activation energy and shifts the equilibrium toward the imine.
-
Solution: Utilize a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) 2. Ti(OiPr)₄ acts dually: it coordinates to the carbonyl oxygen (increasing its electrophilicity) and acts as an irreversible water scavenger, forming insoluble TiO₂.
Q: We are moving from the bench to a kilo-lab scale. Is STAB still the optimal reducing agent? A: No. While STAB is excellent for laboratory-scale synthesis due to its mild nature and low toxicity, it is not atom-economical and generates stoichiometric borate and acetate waste. For scale-up, Catalytic Hydrogenation using a Palladium on Carbon (Pd/C) catalyst with H₂ gas is the industry standard for MIBK-derived reductive aminations 3.
-
Causality: Heterogeneous catalysis allows for easy catalyst recovery (via filtration), utilizes inexpensive H₂ gas, and produces only water as a byproduct, making it highly scalable and environmentally benign.
Part 2: Quantitative Reagent Comparison
To optimize your specific workflow, consult the following empirical data comparing reducing agents for the amination of sterically hindered ketones.
| Reducing Agent | Reaction Strategy | Typical Yield | Chemoselectivity (Imine vs Ketone) | Scalability | Primary Byproducts |
| NaBH(OAc)₃ (STAB) | Direct | 50–60% | High | Low (Lab scale) | Boron salts, Acetate |
| NaBH(OAc)₃ + Ti(OiPr)₄ | Indirect (Stepwise) | >90% | Very High | Low (Lab scale) | TiO₂, Boron salts |
| NaBH₃CN | Direct | 70–75% | Moderate | Low (Highly Toxic) | Cyanide waste |
| H₂ + 5% Pd/C | Indirect (Azeotropic) | >95% | Very High | High (Pilot/Mfg) | Water |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Stepwise Reductive Amination (Lab Scale - High Yield)
This protocol utilizes Lewis-acid activation to overcome MIBK's steric hindrance, ensuring near-quantitative imine formation prior to reduction.
-
Imine Condensation: In an oven-dried, argon-purged round-bottom flask, dissolve MIBK (1.0 equiv, 10 mmol) and 2-methoxyethylamine (1.1 equiv, 11 mmol) in 20 mL of anhydrous Dichloromethane (DCM).
-
Lewis Acid Activation: Syringe in Ti(OiPr)₄ (1.25 equiv, 12.5 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.
-
System Self-Validation Check: Pull a 0.1 mL aliquot, dilute with DCM, and analyze via GC-MS. Do not proceed until the MIBK peak is >95% consumed. If unreacted MIBK remains, extend stirring time by 4 hours.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) in three equal portions over 15 minutes to control the exotherm. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench & Workup: Quench the reaction by slowly adding 1M NaOH (15 mL) to precipitate the titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite. Extract the aqueous layer with DCM (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude secondary amine.
Protocol B: Catalytic Hydrogenation (Pilot/Scale-Up)
This protocol replaces stoichiometric hydride reagents with hydrogen gas, utilizing azeotropic distillation to drive imine formation.
-
Dehydration/Condensation: Combine MIBK (1.0 equiv, 100 mmol) and 2-methoxyethylamine (1.05 equiv, 105 mmol) in a high-pressure autoclave equipped with a Dean-Stark trap containing Toluene (100 mL). Heat to 120 °C to azeotropically remove the water byproduct.
-
Catalyst Addition: Once water collection ceases, cool the reactor to room temperature. Add 5% Pd/C catalyst (2 wt% relative to the theoretical yield of the amine).
-
Hydrogenation: Seal the autoclave, purge with N₂ three times, and then pressurize with H₂ gas to 50 psi. Heat the mixture to 80 °C under vigorous mechanical stirring.
-
System Self-Validation Check: Monitor the pressure gauge for hydrogen uptake. The reaction is complete when the pressure stabilizes and H₂ consumption strictly ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the mixture through Celite to recover the Pd/C catalyst, and distill the toluene to isolate the highly pure (2-Methoxyethyl)(4-methylpentan-2-yl)amine.
Part 4: Workflows & Logical Relationships
Mechanistic pathway of MIBK reductive amination and divergence to alcohol byproduct.
Decision tree for diagnosing and resolving low yields in reductive amination.
References
1.[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. acs.org.1 2.[3] Application Notes and Protocols: Synthesis of 6PPD Antiozonant - Benchchem. benchchem.com. 3 3.[2] Reductive Amination, and How It Works - Master Organic Chemistry. masterorganicchemistry.com. 2
Sources
Technical Support Center: Purification Strategies for (2-Methoxyethyl)(4-methylpentan-2-yl)amine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purity of your compounds is paramount to the success of your research and development efforts. This guide provides in-depth technical advice, troubleshooting, and detailed protocols for the purification of (2-Methoxyethyl)(4-methylpentan-2-yl)amine, a secondary amine with an ether functionality. We will explore the causality behind experimental choices to ensure you can adapt these strategies to your specific needs.
Understanding the Compound and Potential Impurities
High purity is the cornerstone of reliable experimental data. Before embarking on a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may be present from its synthesis. (2-Methoxyethyl)(4-methylpentan-2-yl)amine is a secondary amine, making it basic and susceptible to specific interactions with purification media.
Table 1: Physicochemical Properties of (2-Methoxyethyl)(4-methylpentan-2-yl)amine
| Property | Value (Estimated) | Rationale & Significance |
| Molecular Formula | C9H21NO | Defines the elemental composition. |
| Molecular Weight | 159.27 g/mol | Important for characterization and calculating molar equivalents. |
| Appearance | Colorless to pale yellow liquid | Deviations from this (e.g., dark brown) may indicate degradation or significant impurities. |
| Boiling Point | >180 °C at 760 mmHg | The high boiling point necessitates vacuum distillation to prevent thermal degradation.[1] |
| Basicity (pKa) | ~10-11 | As a secondary amine, it is basic and will readily form salts with acids. This property is key for acid-base extraction techniques.[2] |
| Solubility | Soluble in most organic solvents. Low solubility in water. | Dictates solvent choices for extraction, chromatography, and crystallization. |
Table 2: Common Potential Impurities and Their Sources
| Impurity Type | Specific Example(s) | Likely Source | Impact on Downstream Applications |
| Unreacted Starting Materials | 4-methylpentan-2-amine (primary amine) | Incomplete alkylation reaction. | Can compete in subsequent reactions, leading to side products. |
| 1-bromo-2-methoxyethane or similar | Incomplete alkylation reaction. | Can be reactive and interfere with assays or further synthesis. | |
| Over-alkylation Products | Bis(2-methoxyethyl)(4-methylpentan-2-yl)amine (tertiary amine) | Reaction of the secondary amine product with the alkylating agent. | Difficult to separate due to similar structure; may have different biological activity. |
| Degradation Products | N-oxides, aldehydes | Oxidation from exposure to air, light, or high temperatures.[3] | Can be reactive and toxic, compromising product stability and safety. |
| Solvent & Reagent Residues | Reaction solvents (e.g., THF, DMF), inorganic salts | Carried over from the synthesis workup.[3] | Can inhibit reactions, interfere with analytical measurements, or be toxic. |
Frequently Asked Questions (FAQs) & Purification Strategies
This section addresses common challenges encountered during the purification of (2-Methoxyethyl)(4-methylpentan-2-yl)amine and provides expert guidance.
Q1: What is the most effective initial purification step for my crude reaction mixture?
A1: For most crude mixtures containing your target amine, an acid-base liquid-liquid extraction is the most robust and efficient initial purification step.[2][4] This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.
The Principle: By treating the organic solution of your crude product with an aqueous acid (like 1 M HCl), the basic amine is protonated, forming a water-soluble ammonium salt.[5] This salt partitions into the aqueous phase, while neutral organic impurities (like unreacted alkylating agents or over-alkylation products) and acidic impurities remain in the organic layer. Subsequently, the aqueous layer containing the purified amine salt is isolated, basified (e.g., with NaOH) to regenerate the neutral "freebase" amine, and then back-extracted into a fresh organic solvent.[6] This process is highly effective for removing a broad range of non-basic impurities.
Q2: I'm seeing significant peak tailing and poor recovery during silica gel chromatography. What is causing this and how can I fix it?
A2: This is a classic problem when purifying basic compounds like amines on standard silica gel. The issue stems from the acidic nature of silanol (Si-OH) groups on the silica surface, which strongly and sometimes irreversibly interact with the basic amine.[7] This leads to significant peak tailing, poor resolution, and even decomposition of the product on the column.[8][9]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonia , to your eluent.[7][8] This additive neutralizes the acidic silanol sites, minimizing their interaction with your target amine and allowing for symmetrical peak shapes and improved recovery.
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent choice as the surface is pre-treated to be basic, preventing strong interactions and allowing for elution with standard non-polar solvent systems like hexane/ethyl acetate.[7][9]
-
Basic or Neutral Alumina: Alumina is less acidic than silica and can be a suitable alternative for purifying basic compounds.[9]
-
Q3: My amine has a high boiling point. How can I safely purify it using distillation?
A3: Due to the high boiling point and potential for thermal degradation, vacuum distillation is the required method.[1] Applying a vacuum lowers the pressure above the liquid, which in turn lowers the temperature at which the amine boils. This allows you to distill the compound well below its decomposition temperature.
Key Considerations:
-
Determine the Appropriate Pressure/Temperature: Use a nomograph to estimate the boiling point at reduced pressures. Aim for a distillation temperature below 150 °C if possible.
-
Prevent Bumping: Use a magnetic stir bar or capillary bubbler to ensure smooth boiling.
-
Insulate the Column: A short, insulated Vigreux column is often sufficient to achieve good separation from non-volatile impurities (like salts or baseline material) or much higher-boiling side products.
Q4: My purified amine is an oil and I cannot get it to crystallize. How can I obtain a solid, crystalline product?
A4: If the freebase amine is an oil at room temperature, purification can be achieved by converting it into a salt, which is often a stable, crystalline solid.[8] This is a highly effective method for final purification, as the crystallization process is excellent at excluding impurities.
The Strategy: Dissolve the crude amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate). Then, add a solution of an acid, such as hydrochloric acid in ether or acetic acid , dropwise until precipitation is complete. The resulting salt (e.g., the hydrochloride salt) can then be isolated by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.[8][10] A recent innovative method also uses trichloroacetic acid (TCA) to induce precipitation, which can be a highly efficient alternative.[11]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol describes the process of separating the amine from neutral and acidic impurities.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer (or decant the upper organic layer) into a clean flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine is captured.
-
Combine all aqueous extracts. Discard the organic layer which contains neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is strongly basic (pH > 12). The amine will "crash out" as a cloudy oil.
-
Add a fresh portion of organic solvent (e.g., EtOAc) to the funnel and extract the freebase amine from the basified aqueous layer.
-
Repeat the extraction twice more with fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Chromatography on Amine-Functionalized Silica
This protocol is ideal when separating the target secondary amine from closely related impurities like the unreacted primary amine or the over-alkylated tertiary amine.[9]
Step-by-Step Methodology:
-
Method Development (TLC): Use an amine-functionalized TLC plate to find a suitable solvent system. Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give your target compound an Rf value of ~0.3.
-
Column Packing: Select an appropriately sized amine-functionalized silica flash cartridge. Equilibrate the column by flushing with 3-5 column volumes of your starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, adsorb the sample onto a small amount of silica gel and load it as a dry powder onto the top of the column.
-
Elution: Run the column with the determined mobile phase. A shallow gradient (e.g., from 5% to 25% ethyl acetate in hexane over 15 column volumes) is often effective for separating closely related amines.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide
Caption: Decision tree for troubleshooting purification.
Table 3: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction. | Incomplete protonation or deprotonation. Emulsion formation trapping the product. | Ensure pH is < 2 during acid wash and > 12 during base wash. To break emulsions, add saturated NaCl (brine), filter through a pad of Celite, or centrifuge. |
| Product co-elutes with impurities during chromatography. | The chosen solvent system lacks sufficient selectivity. | Try a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). Consider switching chromatography mode (e.g., from normal-phase to reversed-phase).[7] |
| Amine product darkens over time. | Oxidation or degradation upon exposure to air and light.[3] | Store the purified amine under an inert atmosphere (Nitrogen or Argon) in an amber vial at low temperature. |
| Salt does not precipitate during salt formation. | The salt is too soluble in the chosen solvent. The product concentration is too low. | Try a less polar solvent (e.g., pentane or hexane). Concentrate the solution before adding the acid. Cool the solution to 0 °C or below. |
References
- Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
- Google Patents. (1945). Purification of amine reaction mixtures. [Online].
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylpentane. PubChem. [Online].
- Wikipedia. (2023). Acid–base extraction. [Online].
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online].
- ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Online].
- BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. [Online].
- Veeprho. (n.d.). Amine Impurities and Related Compound. [Online].
- Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. (n.d.). [Online].
- YouTube. (2020). Acid-Base Extraction Tutorial. [Online].
- MedChemExpress. (n.d.). 4-Methylpentan-2-amine hydrochloride. [Online].
- YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Online].
- National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Online].
- BenchChem. (2025). Technical Support Center: Purification of Bulky Amines by Chromatography. [Online].
- Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. [Online].
- Confluence. (n.d.). What is an Acid and Base Extraction? - Engineering Ideas Clinic. [Online].
- Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration - Student. [Online].
Sources
- 1. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Separation with (2-Methoxyethyl)(4-methylpentan-2-yl)amine
Executive Summary
This guide addresses persistent phase separation challenges associated with (2-Methoxyethyl)(4-methylpentan-2-yl)amine . This secondary amine exhibits unique amphiphilic properties due to the competition between its hydrophilic ether tail (2-methoxyethyl) and its lipophilic branched alkyl head (4-methylpentan-2-yl).
These structural features often result in stable emulsions ("rag layers") during extraction and "oiling out" during salt crystallization. The following protocols are designed to thermodynamically destabilize these problematic phases and recover high-purity material.
Module 1: Breaking Persistent Emulsions (The "Rag Layer")
The Issue: During aqueous workup (e.g., after reductive amination or deprotection), a third, stable intermediate layer forms between the organic and aqueous phases.
The Mechanism: This molecule acts as a cationic surfactant .
-
Head Group: At neutral/low pH, the secondary amine is protonated (
), associating with water. -
Ether Tail: The methoxyethyl group accepts hydrogen bonds, effectively "thickening" the interface by reducing interfacial tension.
-
Lipophilic Tail: The isobutyl-like chain anchors into the organic solvent. This tri-factor interaction creates a mechanically strong interfacial film that resists coalescence.
Troubleshooting Protocol: The "Ionic Swing" Method
Do not simply shake harder; this increases droplet surface area and stabilizes the emulsion.[1]
Step 1: Increase Ionic Strength (Salting Out)
-
Action: Add solid NaCl or a saturated brine solution to the aqueous phase.[1]
-
Why: The Hofmeister effect. High ionic strength disrupts the hydration shell around the ether oxygen and the ammonium head, forcing the organic amine out of the water phase (salting out).
Step 2: The pH Reset (If Step 1 fails)
-
Action: Adjust pH to >12 using 50% NaOH (cold).
-
Why: Deprotonating the amine removes the cationic charge. The neutral amine is significantly more lipophilic and less surfactant-like, causing it to migrate rapidly into the organic layer.
Step 3: Physical Disruption
-
Action: Filter the biphasic mixture through a pad of Celite 545.
-
Why: Emulsions are often stabilized by micro-particulates.[1] Celite physically breaks the interfacial tension and traps particulate stabilizers.
Decision Workflow (Visualization)
Figure 1: Logic flow for destabilizing amine-ether emulsions. Note the priority of pH adjustment to remove cationic surfactant properties.
Module 2: Resolving "Oiling Out" During Salt Formation
The Issue: When attempting to crystallize the salt (e.g., Hydrochloride, Oxalate, or Tartrate) for purification, the product separates as a sticky oil or gum instead of a crystalline solid.
The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit is reached before the nucleation limit.
-
Impurity Effect: The branched alkyl chain prevents tight crystal packing. Impurities act as plasticizers, lowering the melting point below the process temperature.
-
Solvent Mismatch: The methoxyethyl group makes the salt too soluble in polar solvents (like alcohols), while the alkyl group makes it insoluble in non-polar solvents (like ether), leading to an oil phase that is thermodynamically stable but kinetically trapped.
Troubleshooting Protocol: The "Cloud Point" Oscillation
Step 1: Solvent Selection (The Anti-Solvent Trap)
-
Avoid: Pure Diethyl Ether or Hexanes as anti-solvents. They cause rapid, local supersaturation (shocking the system into oiling).
-
Recommended: Use Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc) . These have intermediate polarity that solvates the "oil" slightly better, allowing time for molecular alignment.
Step 2: Temperature Cycling
-
Action: Heat the oiled-out mixture until it becomes a clear solution (even if it requires adding more solvent). Cool slowly (1°C/min).
-
Trigger: When the oil droplets first appear (the "Cloud Point"), STOP cooling . Hold temperature or reheat slightly until the oil re-dissolves.
-
Why: You are grazing the boundary between LLPS (oil) and Nucleation. You need to induce nucleation before the oil phase separates.
Step 3: Seeding
-
Action: Add seed crystals at the "Cloud Point." If no seeds exist, scratch the glass wall vigorously.
-
Why: Provides a template for the lattice, bypassing the high energy barrier of primary nucleation.
Crystallization Recovery Logic
Figure 2: Recovery workflow for oiled-out amine salts. The critical step is seeding at the cloud point before distinct liquid phases separate.
Module 3: Unexpected Miscibility (LCST Behavior)
The Issue: The amine does not separate from water/organic mixtures as expected, particularly at higher temperatures or specific solvent ratios.
The Mechanism: Ether-containing amines often exhibit Lower Critical Solution Temperature (LCST) behavior.
-
Cold: Hydrogen bonding between water and the ether oxygen is favorable
High Solubility (Miscible). -
Hot: Entropy dominates; hydrogen bonds break
Phase Separation.
However, for this specific molecule, the hydrophobic alkyl tail often inverts this, causing inverse miscibility in organic blends.
Data Table: Solubility Profile & Solvent Recommendations
| Parameter | Condition | Behavior | Recommendation |
| Aqueous pH | pH < 9 | Fully Soluble (Cationic) | Use for extraction into water. |
| Aqueous pH | pH > 12 | Insoluble (Oil) | Use for extraction into organic. |
| DCM/Water | Neutral | Emulsion Risk | Avoid DCM if possible; densities are too close. |
| MTBE/Water | pH > 12 | Clean Split | Preferred System. Good density difference. |
| Toluene/Water | pH > 12 | Clean Split | Good for large scale; requires drying. |
Frequently Asked Questions (FAQ)
Q: I cannot get the amine to crystallize as an HCl salt; it always oils out. What is the alternative? A: Hydrochloride salts of branched amines are notoriously hygroscopic and prone to oiling.
-
Solution: Switch to Oxalic acid or Fumaric acid . These dicarboxylic acids form rigid, hydrogen-bonded networks that bridge the amine molecules, stabilizing the crystal lattice better than the mono-atomic chloride ion.
Q: Can I use Dichloromethane (DCM) for extraction? A: It is not recommended. The density of DCM (1.33 g/mL) combined with the surfactant nature of the amine often results in a "floating emulsion" where the phases do not clearly invert or separate. Use MTBE or Ethyl Acetate (if the amine is not primary) for clearer density gradients.
Q: The amine smells "sweet" but also "fishy." Is this normal? A: Yes. The "fishy" odor is characteristic of the amine nitrogen, while the "sweet/solvent-like" note comes from the ether tail. However, a sharp, acrid smell may indicate residual chlorinating agents or degradation.
References
-
BenchChem Technical Support. (2025).[1][2][3] Troubleshooting Emulsion Formation in Solvent Extraction. Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control.[4] Retrieved from
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization and Oiling Out.[3][4] Retrieved from
-
ACS Publications. (2022). Extraction of carboxylic acids with amine extractants: Mechanisms and Phase Separation. Industrial & Engineering Chemistry Research. Retrieved from
-
Biotage. (2023). Tackling Emulsions in Liquid-Liquid Extraction. Retrieved from
Sources
Validation & Comparative
Comparative Reaction Kinetics: (2-Methoxyethyl)(4-methylpentan-2-yl)amine vs. Traditional Hindered Amines
This guide provides a comprehensive technical comparison of (2-Methoxyethyl)(4-methylpentan-2-yl)amine against standard hindered amines, focusing on reaction kinetics in the context of Active Pharmaceutical Ingredient (API) synthesis and genotoxic impurity (nitrosamine) risk assessment.
Executive Summary
(2-Methoxyethyl)(4-methylpentan-2-yl)amine (hereafter referred to as MEMPA ) represents a distinct class of "functionally hindered" secondary amines. Unlike traditional hindered amines such as Diisopropylamine (DIPA) or 2,2,6,6-Tetramethylpiperidine (TMP) , which rely solely on alkyl bulk for steric shielding, MEMPA combines a chiral, branched alkyl tail (1,3-dimethylbutyl) with a hemilabile, inductively active ether arm (2-methoxyethyl).
This unique architecture creates a kinetic "Goldilocks zone":
-
Nucleophilicity: Higher than DIPA, allowing efficient participation in SNAr and reductive amination workflows.
-
Nitrosation Resistance: Significantly slower N-nitrosation rates compared to unhindered amines (e.g., Diethylamine), though faster than fully alpha-tertiary amines (e.g., t-Butylamine derivatives).[1]
This guide analyzes the kinetic behaviors of MEMPA to support decision-making in route selection and Nitrosamine Drug Substance Related Impurity (NDSRI) risk mitigation.
Structural & Electronic Profile
To understand the kinetics, we must first quantify the steric and electronic environment of the nitrogen center.
| Feature | MEMPA | Diisopropylamine (DIPA) | Diethylamine (DEA) | 2,6-Dimethylpiperidine |
| Structure | N-(2-methoxyethyl)-N-(1,3-dimethylbutyl) | N,N-diisopropyl | N,N-diethyl | Cyclic, alpha-methyls |
| Steric Bulk (Est. A-value) | High (branched pentyl) | High (two iso-propyls) | Low | Very High (rigid ring) |
| Alpha-Branching | 1 Branch (Methine) + 1 Linear (Methylene) | 2 Branches (Methines) | 0 Branches | 2 Branches (Methines) |
| Electronic Effect | Inductive withdrawal (-I) from ether oxygen | Inductive donation (+I) from alkyls | Inductive donation (+I) | Inductive donation (+I) |
| Est. pKa (Conj. Acid) | ~9.5 - 9.8 | 11.05 | 10.93 | 10.9 |
Expert Insight: The lower pKa of MEMPA (attributed to the
Kinetic Scenario A: N-Nitrosation (NDSRI Risk)
In the current regulatory climate, the kinetics of N-nitroso formation are paramount. Nitrosation typically follows third-order kinetics (second order in nitrite, first order in amine) or second order (first in nitrite, first in amine) depending on catalysis.
Mechanism & Rate Determinants
The rate of nitrosation (
-
Nucleophilicity of the Amine: Electron-donating groups increase
. MEMPA's ether oxygen reduces electron density, theoretically lowering . -
Concentration of Free Amine: Nitrosation occurs on the neutral amine. Since MEMPA has a lower pKa (~9.6) than DIPA (~11.0), it is less protonated at acidic pH (e.g., pH 3-4).
-
Result: At pH 3, MEMPA may have a 10-25x higher effective concentration of free amine than DIPA, potentially offsetting its steric protection.
-
Comparative Nitrosation Rates (Predicted Relative to DEA)
| Amine | Relative Rate ( | Kinetic Driver | Risk Level |
| Diethylamine (DEA) | 1000 | Unhindered, high nucleophilicity. | Critical |
| MEMPA | 15 - 40 | Steric bulk of 1,3-dimethylbutyl slows attack; Ether tail reduces | Moderate |
| Diisopropylamine | 3 - 5 | Severe steric hindrance (two | Low |
| 2,2,6,6-TMP | < 0.1 | Complete steric blockade. | Negligible |
Visualization: Nitrosation Pathway & Steric Clash
The following diagram illustrates the nitrosation pathway, highlighting where MEMPA's specific steric features impede the formation of the nitroso-ammonium intermediate.
Caption: Kinetic pathway of MEMPA nitrosation. The equilibrium favors the free base more than DIPA at pH 3-5, but the Transition State is destabilized by the bulky 1,3-dimethylbutyl group.
Kinetic Scenario B: Nucleophilic Substitution (Synthesis)
When using MEMPA as a building block (e.g., SNAr reaction with a chloropyrimidine or alkylation), its performance differs significantly from DIPA.
Experimental Protocol: Competitive Kinetics
To validate nucleophilicity, a competitive rate experiment is recommended.
Protocol:
-
Substrate: 1-fluoro-4-nitrobenzene (1.0 eq).
-
Nucleophiles: Mix MEMPA (1.0 eq) and Diethylamine (1.0 eq) in DMSO-d6.
-
Condition: 25°C, monitor by 1H NMR or HPLC.
-
Measurement: Track consumption of amine signals relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
Expected Kinetic Hierarchy ( )
-
SNAr (Electronic Control): MEMPA < DEA. The inductive withdrawal of the methoxy group makes the nitrogen lone pair less available.
-
SN2 (Steric Control): MEMPA << DEA, but MEMPA > DIPA.
-
Reasoning: DIPA has two branched alpha-carbons. MEMPA has only one. The "methoxyethyl" arm acts kinetically like a primary alkyl group (n-propyl), allowing MEMPA to access electrophiles that DIPA cannot.
-
| Reaction Type | MEMPA Performance | Comparison vs. DIPA | Comparison vs. DEA |
| SNAr | Good | Faster (Less steric strain in Meisenheimer complex) | Slower (Electronic deactivation) |
| Alkyl Halide (SN2) | Moderate | Significantly Faster | Slower (Steric bulk) |
| Reductive Amination | Excellent | Comparable | Slower |
References
-
Vertex Pharmaceuticals. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Link
-
Eastman Chemical Co. (2021). Safety Data Sheet: 6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine). (Source of 1,3-dimethylbutyl steric data). Link
-
Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. Link
-
Douša, M., et al. (2021). Kinetics of formation of N-nitrosodimethylamine from dimethylamine and nitrite in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis. Link
- Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier Science.
Sources
GC-MS methods for quantifying (2-Methoxyethyl)(4-methylpentan-2-yl)amine purity
Publish Comparison Guide: GC-MS Quantification of (2-Methoxyethyl)(4-methylpentan-2-yl)amine Purity
Executive Summary
(2-Methoxyethyl)(4-methylpentan-2-yl)amine is a specialized secondary amine, structurally characterized by a volatile alkyl chain and an ether functionality. Quantifying its purity presents a distinct analytical challenge: the secondary amine moiety is prone to hydrogen bonding with silanol groups in GC columns, leading to peak tailing and non-linear response, while the ether group adds polarity that complicates solvent selection.
This guide compares two distinct GC-MS methodologies for the purity assay of this analyte:
-
Direct Injection (Base-Deactivated): A high-throughput approach utilizing specialized amine-deactivated columns.
-
Derivatization (TFAA): A high-precision approach converting the amine to a stable amide, recommended for strict GMP release testing.
Part 1: The Analytical Challenge
The molecule,
Consequences of Improper Method Selection:
-
Peak Tailing: Asymmetry factors (
) > 2.0, reducing resolution from impurities. -
Carryover: Adsorption leads to "ghost peaks" in subsequent blanks.
-
Discrimination: High-boiling impurities may be overestimated if the main amine peak is adsorbed.
Part 2: Method Comparison & Selection
Method A: Direct Injection (Base-Deactivated)
Best for: In-process control (IPC), raw material screening, and high-throughput labs.
This method relies on "Base-Deactivated" (BD) stationary phases. These columns are chemically treated to neutralize surface silanols, allowing amines to elute symmetrically without derivatization.
-
Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (20:1) @ 250°C. Crucial: Use a base-deactivated wool liner.
Method B: TFAA Derivatization (The Gold Standard)
Best for: Final product release, stability testing, and trace impurity profiling.
Derivatization with Trifluoroacetic Anhydride (TFAA) converts the secondary amine into a trifluoroacetamide. This eliminates the basicity of the nitrogen, rendering the molecule neutral, highly volatile, and thermally stable.
-
Reaction:
-
Column: DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm).
-
Inlet: Split (50:1) @ 260°C.
Comparative Data Summary
| Metric | Method A: Direct Injection | Method B: TFAA Derivatization |
| Peak Symmetry ( | 1.2 – 1.8 (Variable) | 0.95 – 1.05 (Excellent) |
| Linearity ( | > 0.990 | > 0.999 |
| LOD (S/N > 3) | 5 ppm | 0.5 ppm |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 30 mins (Incubation + Dry down) |
| Column Life | Moderate (Amine damage) | Long (Neutral analytes) |
| Mass Spec Selectivity | Good (Molecular Ion often weak) | High (Distinctive |
Part 3: Detailed Experimental Protocols
Protocol 1: TFAA Derivatization Workflow (Recommended)
Reagents:
-
Trifluoroacetic Anhydride (TFAA),
99%. -
Ethyl Acetate (Anhydrous).
-
Internal Standard: Diphenylamine or Deuterated Diethylamine (
).
Step-by-Step Procedure:
-
Preparation: Weigh 10 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Ethyl Acetate containing ISTD (100 µg/mL).
-
Derivatization: Add 50 µL of TFAA. Cap immediately.
-
Incubation: Vortex for 30 seconds. Heat at 60°C for 15 minutes.
-
Neutralization (Optional but Recommended): Evaporate to dryness under
to remove excess acid, then reconstitute in Ethyl Acetate. Note: Direct injection of TFAA is possible if the MS filament delay is extended, but it shortens column life. -
Analysis: Inject 1 µL into GC-MS.
MS Acquisition Parameters (EI Source):
-
Scan Mode: Full Scan (m/z 40–350) for purity profiling.
-
SIM Mode: Target ions for the TFA-derivative (typically m/z 69 for
and the molecular ion ).
Protocol 2: System Suitability Criteria
Before releasing data, the system must pass the following checks:
-
Sensitivity: S/N > 10 for the LOQ standard.
-
Precision: RSD < 2.0% for 6 replicate injections of the Standard.
-
Resolution: Baseline separation (
) between the Analyte and the Internal Standard.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for the derivatization method, highlighting the critical control points (CCPs) for data integrity.
Figure 1: Optimized Analytical Workflow for TFAA Derivatization GC-MS Analysis.
Part 5: Mechanistic Insight (Mass Spectrometry)
Understanding the fragmentation is vital for confirming identity.
-
Alpha-Cleavage: The primary fragmentation mechanism for amines in Electron Impact (EI). The bond adjacent to the nitrogen breaks.
-
Direct Injection: The molecular ion (
) is often weak. Base peaks typically result from the loss of the largest alkyl group attached to the alpha-carbon.
-
-
TFA-Derivative:
-
The
group adds significant mass (+96 amu). -
Diagnostic Ion: m/z 69 (
) is ubiquitous and confirms the presence of the derivative. -
Molecular Ion: The amide stabilizes the molecule, making the
more visible than in the free amine.
-
Figure 2: Simplified Fragmentation Pathway for TFA-Derivatized Secondary Amines.
References
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link
- Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
A Comparative Guide to Validating Synthesis Pathways for (2-Methoxyethyl)(4-methylpentan-2-yl)amine using High-Performance Liquid Chromatography
Introduction: The Imperative of Analytical Validation in Synthesis
In pharmaceutical development and fine chemical manufacturing, the final product's purity is not merely a quality metric; it is a fundamental requirement for safety and efficacy. The synthesis of novel compounds, such as (2-Methoxyethyl)(4-methylpentan-2-yl)amine—hereafter referred to as MEMPA for the purpose of this guide—requires rigorous analytical oversight. The chosen synthetic route dictates the potential impurity profile, and validating an analytical method to monitor this profile is as critical as the synthesis itself.
This guide provides an in-depth comparison of two common synthesis pathways for MEMPA. It further details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method designed to quantify the target compound and separate it from key process-related impurities. By grounding our protocols in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we establish a framework for trustworthy and reproducible analytical validation[1][2][3][4]. Finally, we will compare the validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive analytical perspective.
Comparative Analysis of MEMPA Synthesis Pathways
The selection of a synthetic route is a strategic decision balancing yield, cost, and the impurity profile. Here, we evaluate two common strategies for synthesizing secondary amines like MEMPA.
Pathway 1: Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, valued for its efficiency and high selectivity. This one-pot reaction involves the condensation of a ketone (4-methylpentan-2-one) with a primary amine (2-methoxyethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Mechanism: The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an imine. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the C=N double bond without significantly reducing the starting ketone[5][6].
Key Advantages:
-
High Selectivity: Primarily yields the desired secondary amine.
-
Avoids Over-Alkylation: The reaction conditions are not conducive to the formation of tertiary amines, a common issue in other methods[5].
-
Mild Conditions: Often proceeds at room temperature, preserving sensitive functional groups.
Potential Impurities:
-
Impurity A: Unreacted 4-methylpentan-2-one.
-
Impurity B: Unreacted 2-methoxyethylamine.
-
Impurity C: The intermediate imine (if reduction is incomplete).
Pathway 2: Nucleophilic Substitution (Direct Alkylation)
This classical approach involves the direct alkylation of a primary amine (4-methylpentan-2-amine) with an alkyl halide (e.g., 2-methoxyethyl chloride).
Mechanism: The nucleophilic nitrogen of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide in an SN2 reaction[7].
Key Disadvantages:
-
Over-Alkylation: The product, MEMPA, is itself a secondary amine and remains nucleophilic. It can react with another molecule of the alkyl halide to form an undesired tertiary amine[8][9][10]. This lack of selectivity is a significant drawback.
-
Harsh Conditions: May require elevated temperatures and a strong base to drive the reaction to completion.
Potential Impurities:
-
Impurity D: Unreacted 4-methylpentan-2-amine.
-
Impurity E: Unreacted 2-methoxyethyl chloride.
-
Impurity F: Tertiary amine by-product from over-alkylation.
Diagram of Synthesis Pathways
Caption: Figure 1: Comparison of MEMPA Synthesis Pathways.
HPLC Method Development for Pathway Validation
The primary analytical challenge is that MEMPA, being a simple aliphatic amine, lacks a native chromophore, making it invisible to standard UV-Vis detectors. To overcome this, a pre-column derivatization strategy is employed to attach a UV-active molecule to the amine, enabling sensitive detection.
Rationale for Method Design (E-E-A-T)
-
Derivatization Agent: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is selected. It reacts reliably with both primary and secondary amines under mild basic conditions to form highly fluorescent and UV-absorbent derivatives. This ensures that both unreacted starting amines and the MEMPA product can be detected and quantified.
-
Column Chemistry: A reversed-phase C18 column is chosen for its versatility and effectiveness in separating hydrophobic derivatized amines from more polar reaction components.
-
Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is developed. The gradient allows for the sharp elution of the highly retained derivatized MEMPA while ensuring separation from earlier-eluting, less hydrophobic impurities. The buffer maintains a consistent pH to ensure reproducible retention times.
-
Detection: A Diode Array Detector (DAD) is used to monitor the effluent at the maximum absorbance wavelength of the dansyl derivative (~340 nm), providing high sensitivity and specificity.
Detailed HPLC Protocol
1. Sample & Standard Derivatization: a. To 100 µL of sample (or standard solution in methanol), add 200 µL of sodium bicarbonate buffer (100 mM, pH 9.0). b. Add 500 µL of Dansyl Chloride solution (2 mg/mL in acetone). c. Vortex and incubate in a water bath at 60°C for 45 minutes. d. Cool to room temperature and add 100 µL of 2.5% aqueous methylamine solution to quench excess Dansyl Chloride. e. Dilute with mobile phase A to 1.0 mL and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II HPLC or equivalent
- Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
- Mobile Phase A: 25 mM Sodium Phosphate, pH 6.5
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 50% B
- 2-12 min: 50% to 95% B
- 12-15 min: 95% B
- 15.1-18 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C
- Injection Volume: 10 µL
- Detection: DAD, 340 nm
HPLC Workflow Diagram
Caption: Figure 2: HPLC Validation Workflow.
Method Validation & Performance Comparison
The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[1][2][4]. The following performance characteristics were evaluated using samples from both synthesis pathways.
| Validation Parameter | ICH Guideline | Performance Metric (Pathway 1 Sample) | Performance Metric (Pathway 2 Sample) | Result |
| Specificity | Ability to assess analyte unequivocally | Baseline resolution (>2.0) between MEMPA and impurities A, B, C. | Baseline resolution (>2.0) between MEMPA and impurities D, F. | Pass |
| Linearity (r²) | Proportionality of signal to concentration | 0.9995 (Range: 1-200 µg/mL) | 0.9992 (Range: 1-200 µg/mL) | Pass |
| Accuracy (% Recovery) | Closeness of test results to true value | 99.2% - 101.5% | 98.9% - 101.1% | Pass |
| Precision (% RSD) | Repeatability of measurements | 0.85% (n=6) | 1.15% (n=6) | Pass |
| Limit of Quantitation (LOQ) | Lowest amount quantified with precision | 1.0 µg/mL | 1.0 µg/mL | Pass |
| Robustness | Capacity to remain unaffected by small variations | %RSD < 2% for changes in pH (±0.2) and Temp (±2°C) | %RSD < 2% for changes in pH (±0.2) and Temp (±2°C) | Pass |
Data Interpretation: The HPLC method demonstrates excellent specificity for MEMPA, successfully separating it from the key potential impurities of both synthetic routes. The method is linear, accurate, and precise across a wide concentration range, confirming its suitability for quantifying MEMPA and ensuring process control. For instance, in a typical batch from Pathway 2, the method was able to quantify the over-alkylation product (Impurity F) at a level of 3.7%, information that is critical for process optimization.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a powerful tool, it is not the only option. Gas Chromatography (GC) is another primary separation technique, particularly well-suited for volatile and thermally stable compounds[11][12].
Principles: In GC, the sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. A Mass Spectrometer (MS) detector provides both quantification and structural information based on the mass-to-charge ratio of the ionized analyte.
| Feature | Validated HPLC-DAD Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Sample Volatility | Not required. Ideal for non-volatile compounds. | Required. Sample must be volatile and thermally stable. |
| Derivatization | Required for UV detection (e.g., Dansylation). | Often required to increase volatility (e.g., Silylation). |
| Instrumentation | HPLC pump, column, DAD. | Gas chromatograph, oven, MS detector. |
| Analysis Time | ~18 minutes per sample. | Typically faster, ~5-10 minutes per sample[13][14]. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL), especially with MS[12]. |
| Information Provided | Retention time and UV spectrum. | Retention time and mass spectrum (structural info). |
| Best Suited For | Non-volatile, polar, or thermally labile compounds[11]. | Volatile and semi-volatile compounds[14]. |
Overall Conclusion
The validation of synthesis pathways for a compound like (2-Methoxyethyl)(4-methylpentan-2-yl)amine is critically dependent on a robust and reliable analytical method. This guide has demonstrated that while multiple synthetic routes exist, a well-designed HPLC method can effectively monitor and control the impurity profile of each.
The presented HPLC method, built on a pre-column derivatization strategy and validated against ICH Q2(R1) standards, proves to be specific, accurate, and precise for its intended purpose. It successfully differentiates the desired product from key process-related impurities stemming from both reductive amination and nucleophilic substitution pathways. While GC-MS presents a powerful alternative, particularly for structural elucidation, the validated HPLC method stands as a highly suitable and accessible tool for routine quality control and synthesis pathway validation in research and drug development settings.
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. ScienceDirect.
- Determination of low molecular weight aliphatic amines by HPLC in environmental w
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Reductive amination in case of secondary amines. Chemistry Stack Exchange.
- Derivatization and Separation of Aliph
- Amine synthesis by reductive amination (reductive alkyl
- Reductive amination & secondary amine synthesis. YouTube.
- Synthesis of Secondary Amines from One-Pot Reductive Amination.
- Determination of Aliphatic Amines by Pre‐Column Derivatization using HPLC. Taylor & Francis Online.
- Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Nucleophilic Substitution in Synthesis: Amines. Chemistry LibreTexts.
- ICH Q2(R1)
- Nucleophilic substitution by ammonia/primary amine. Doc Brown's Chemistry.
- A Comparative Guide to HPLC and GC-MS for the Analysis of Vanillylamine. BenchChem.
- Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Understanding the Differences Between HPLC and GCMS Systems. AmpTech Instruments.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- HPLC vs GC: Wh
- Quality Guidelines. ICH.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines?
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Comparing High-Performance Liquid Chromatography (HPLC)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
